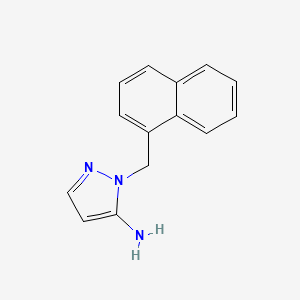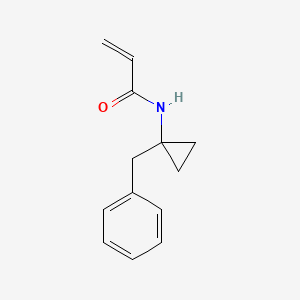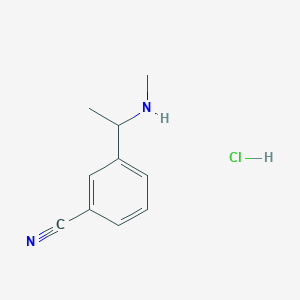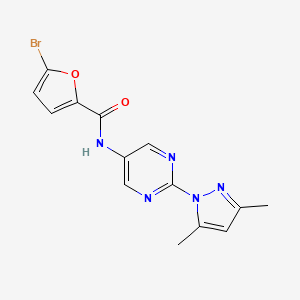
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, and a furan ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyrazole, pyrimidine, and furan rings. These rings are aromatic and planar, which could result in a relatively flat overall structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
A study by Ismail et al. (2004) explored the synthesis of various compounds, including imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally similar to 5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds showed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, suggesting potential antiprotozoal applications (Ismail et al., 2004).
Anticancer and Anti-5-Lipoxygenase Properties
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidine derivatives, which demonstrated cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as 5-lipoxygenase inhibition. This suggests a potential role in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antiviral Activity Against Avian Influenza
Flefel et al. (2012) investigated heterocyclic compounds based on pyrazole and furanone derivatives, similar to the chemical structure . These compounds exhibited promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Polyheterocyclic Ring Systems Synthesis
Abdel‐Latif et al. (2019) used similar pyrazolopyridine compounds as precursors for constructing new polyheterocyclic ring systems. These compounds were characterized for their potential antibacterial properties, indicating a possible role in antimicrobial applications (Abdel‐Latif et al., 2019).
Antimicrobial Activity and RNA Polymerase Inhibitory Activity
Abdallah and Elgemeie (2022) synthesized novel pyrazolopyrimidines, which demonstrated antimicrobial activity and RNA polymerase inhibitory activity. This could indicate potential use in treating bacterial infections and as a target for RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).
Potential in Antitumor Activities
Hafez et al. (2013) investigated Schiff bases and pyrazolopyrimidines derived from similar compounds, revealing in vitro antitumor activities against various human cancer cell lines. This indicates a potential role in cancer therapy (Hafez et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c1-8-5-9(2)20(19-8)14-16-6-10(7-17-14)18-13(21)11-3-4-12(15)22-11/h3-7H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOBPDSTBOBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2555303.png)
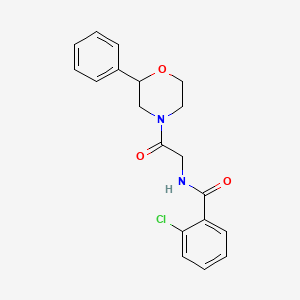
![N-{2-[cyclohexyl(methyl)amino]ethyl}-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2555305.png)
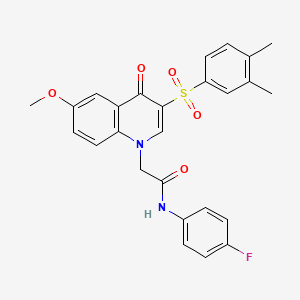
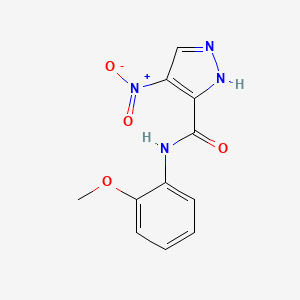
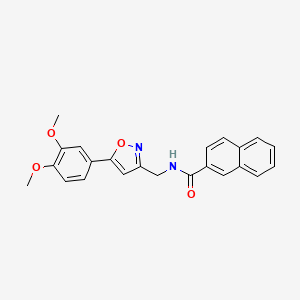
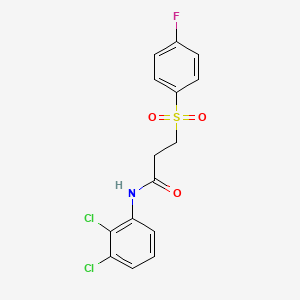
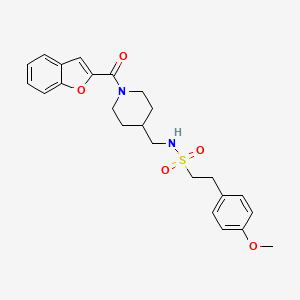
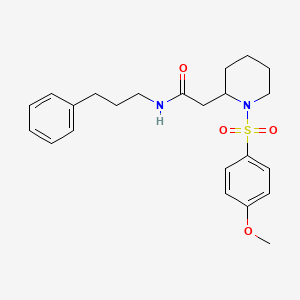
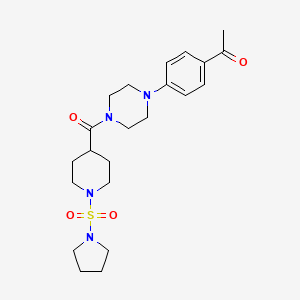
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)
